REACTION_CXSMILES
|
[H-].[Li+].[C:3]([OH:12])(=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].[CH3:13][Li]>CCOCC>[CH3:13][C:3](=[O:12])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10] |f:0.1|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[H-].[Li+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
164 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC=C)(=O)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir for 4.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
This mixture was quenched
|
Type
|
ADDITION
|
Details
|
by pouring the slurry into rapidly stirred 10% aqueous hydrochloric acid (1.2 liter) and wet ice
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ether (3×700 ml)
|
Type
|
WASH
|
Details
|
The continued ether extracts were washed with 10% aqueous sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCCC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |